(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester

Catalog No.
S1911557
CAS No.
184528-76-5
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl est...

CAS Number

184528-76-5

Product Name

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester

IUPAC Name

benzyl (2R)-2,3-dihydroxy-3-methylbutanoate

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3/t10-/m0/s1

InChI Key

HUYOGRCHSFVCNV-JTQLQIEISA-N

SMILES

CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O

Canonical SMILES

CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O

Isomeric SMILES

CC(C)([C@H](C(=O)OCC1=CC=CC=C1)O)O
  • Potential as a Chiral Intermediate: The presence of the "(R)" designation indicates the molecule has a specific stereochemistry. This characteristic makes (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester a potential intermediate for the synthesis of other chiral compounds in research. Chiral molecules play a crucial role in drug development and other areas of study due to their ability to interact with biological targets differently depending on their three-dimensional structure.

  • Similarities to Known Metabolites: The core structure of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester resembles (R)-2,3-dihydroxy-3-methylbutanoate, a metabolite found in the yeast Saccharomyces cerevisiae PubChem: . This suggests (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester could be relevant in research related to yeast metabolism or similar pathways in other organisms.

  • Availability and Commercial Sources: Several commercial suppliers offer (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester, suggesting potential research applications. However, the specific details of this research are not publicly available example supplier: .

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is an organic compound classified as an ester. It features a benzyl ester group attached to the (R)-2,3-dihydroxy-3-methyl-butyric acid moiety, characterized by its unique structure that includes two hydroxyl groups and a chiral center at the third carbon. The molecular formula for this compound is C12H16O4C_{12}H_{16}O_{4}, and it has a CAS number of 184528-76-5. The presence of the benzyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

  • Oxidation: The hydroxyl groups can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing reagents such as amines or thiols .

The biological activity of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester has been explored in various contexts:

  • Enzyme Interaction: Benzyl esters are known to interact with enzymes and receptors, potentially influencing biochemical pathways.
  • Pharmacokinetics: This compound is likely distributed throughout the body and metabolized by esterases, leading to the release of bioactive compounds upon hydrolysis. This process can alter cellular pH and trigger various physiological responses .
  • Therapeutic Potential: Research indicates potential therapeutic properties, making it a candidate for drug development aimed at various health conditions.

The synthesis of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester typically involves:

  • Esterification: The most common method is the esterification of (R)-2,3-dihydroxy-3-methyl-butyric acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction is usually performed under reflux conditions to ensure complete conversion.
  • Protecting Groups: Another approach involves using protecting groups for the hydroxyl functionalities of (R)-2,3-dihydroxy-3-methyl-butyric acid prior to esterification. After forming the ester, the protecting groups are removed to yield the final product .

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester has several applications across different fields:

  • Chemical Research: It serves as an intermediate in synthesizing complex organic molecules and natural products.
  • Biological Studies: Its role as a building block for bioactive compounds makes it significant in biochemical research.
  • Pharmaceutical Development: Investigated for potential therapeutic applications and as a precursor in drug formulation.
  • Industrial Use: Employed in producing specialty chemicals and materials with specific properties.

Studies on the interactions of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester indicate its ability to engage with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions may influence enzyme activity and receptor binding, contributing to its biological effects .

Several compounds share structural similarities with (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,3-Dihydroxybutanoic acidDihydroxy monocarboxylic acidLacks the benzyl group
3-Hydroxybutyric acidHydroxyl group on the third carbonDoes not have a second hydroxyl group
Benzyl butyrateButyric acid derivativeContains an alkyl chain instead of hydroxyls
(S)-2,3-Dihydroxy-3-methyl-butyric acidStereoisomer of the target compoundDifferent chirality affects biological activity

The uniqueness of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester lies primarily in its specific chiral configuration and the presence of the benzyl group, which significantly influences its reactivity and biological interactions compared to similar compounds .

XLogP3

0.9

Wikipedia

Butanoic acid, 2,3-dihydroxy-3-methyl-, phenylmethyl ester, (2R)-

Dates

Modify: 2023-08-16

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